molecular formula C18H24BrNO B14115871 N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide CAS No. 71042-76-7

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide

Cat. No.: B14115871
CAS No.: 71042-76-7
M. Wt: 350.3 g/mol
InChI Key: NUOPHESULPNELM-UHFFFAOYSA-M
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Description

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide is a complex organic compound with a unique structure that combines a pyrrolidinium ring with a cyclohexylidene group and a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the rhodium-catalyzed tandem alkynyl cyclobutanols hydroacylation and semipinacol rearrangement . This method allows for the efficient formation of the cyclohexylidene ring system.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidinium compounds.

Scientific Research Applications

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide involves its interaction with specific molecular targets and pathways. The pyrrolidinium ring can interact with biological receptors, while the cyclohexylidene and phenylethyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide is unique due to its combination of a pyrrolidinium ring with a cyclohexylidene group and a phenylethyl moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

71042-76-7

Molecular Formula

C18H24BrNO

Molecular Weight

350.3 g/mol

IUPAC Name

1-phenyl-2-(2-pyrrolidin-1-ium-1-ylidenecyclohexyl)ethanone;bromide

InChI

InChI=1S/C18H24NO.BrH/c20-18(15-8-2-1-3-9-15)14-16-10-4-5-11-17(16)19-12-6-7-13-19;/h1-3,8-9,16H,4-7,10-14H2;1H/q+1;/p-1

InChI Key

NUOPHESULPNELM-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=[N+]2CCCC2)C(C1)CC(=O)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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